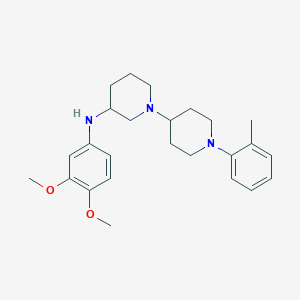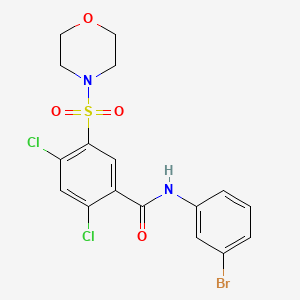![molecular formula C20H20N4O2S B6032898 2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6032898.png)
2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications for research purposes. This compound is commonly referred to as EPC-HCT, and it is a thiosemicarbazone derivative that has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EPC-HCT is not yet fully understood. However, studies have suggested that it may exert its effects through the inhibition of various enzymes and signaling pathways. For example, EPC-HCT has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, EPC-HCT has been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation.
Biochemical and physiological effects:
EPC-HCT has been found to exhibit a range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. Additionally, EPC-HCT has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPC-HCT for lab experiments is its ability to exhibit a range of biochemical and physiological effects. Additionally, its synthesis method is efficient and yields high purity EPC-HCT. However, one of the limitations of using EPC-HCT is that its mechanism of action is not yet fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on EPC-HCT. One area of research could focus on further elucidating its mechanism of action, which could help to identify potential targets for therapeutic intervention. Additionally, research could focus on optimizing the synthesis method of EPC-HCT to improve its yield and purity. Furthermore, research could explore the potential applications of EPC-HCT in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related conditions.
Conclusion:
In conclusion, EPC-HCT is a chemical compound that has gained significant attention in the scientific community due to its potential applications for research purposes. Its synthesis method is efficient and yields high purity EPC-HCT, and it has been found to exhibit a range of biochemical and physiological effects. While its mechanism of action is not yet fully understood, there are several future directions for research that could help to identify its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of EPC-HCT involves the reaction of 3-ethoxybenzaldehyde with 4-quinolinecarboxaldehyde in the presence of hydrazine hydrate. The resulting product is then treated with thiosemicarbazide in the presence of acetic acid to yield EPC-HCT. This synthesis method has been found to be efficient and yields high purity EPC-HCT.
Applications De Recherche Scientifique
EPC-HCT has been found to exhibit a range of potential applications in scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, EPC-HCT has been found to exhibit antimicrobial activity, with studies demonstrating its effectiveness against a range of bacterial and fungal strains. Furthermore, EPC-HCT has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Propriétés
IUPAC Name |
1-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-3-26-14-8-6-7-13(11-14)18-12-16(19(25)23-24-20(27)21-2)15-9-4-5-10-17(15)22-18/h4-12H,3H2,1-2H3,(H,23,25)(H2,21,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNMWLYFWYPDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6032850.png)

![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)
![3-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide](/img/structure/B6032890.png)
![1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6032903.png)
![5-(2-isoxazolidinylcarbonyl)-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6032917.png)
![dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate](/img/structure/B6032921.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6032923.png)
![[6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B6032927.png)